Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine
Overview
Description
Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a trifluoromethyl group and a methylamine group
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects .
Mode of Action
It is known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward certain enzymes by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been found to have potent antileishmanial and antimalarial activities .
Pharmacokinetics
The synthesis of similar compounds has been described, which could potentially impact their bioavailability .
Result of Action
Similar compounds have been found to inhibit glucose uptake by cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine. For instance, it is recommended to prevent the chemical from entering drains as it could have environmental implications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving hydrazine and a β-diketone or β-ketoester.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Methylation: The methylation of the pyrazole ring is achieved using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Halides, alkyl halides, and polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols, amines, or alkanes.
Substitution: Alkylated or halogenated derivatives.
Scientific Research Applications
Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand molecular interactions and pathways.
Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
1-Methyl-5-(trifluoromethyl)pyrazole: Lacks the amine group.
Methylamine: Lacks the pyrazole ring and trifluoromethyl group.
Trifluoromethylpyrazole derivatives: Similar structure but different substituents.
Uniqueness: Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine is unique due to its combination of the pyrazole ring, trifluoromethyl group, and amine group, which provides it with distinct chemical and biological properties compared to similar compounds.
Biological Activity
Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine, also known as [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine, is a compound that has garnered attention due to its diverse biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Chemical Formula | C₆H₈F₃N₃ |
Molecular Weight | 179.14 g/mol |
MDL No. | MFCD22398283 |
PubChem CID | 66509421 |
IUPAC Name | [1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine |
Appearance | Liquid |
Storage Temperature | 4 °C |
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study assessed the compound's effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The findings showed moderate activity against several strains, including:
- Gram-positive bacteria: Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA).
- Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa.
- Fungi: Candida albicans, Candida krusei.
These results suggest potential applications in developing antimicrobial agents targeting resistant strains .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Pyrazole derivatives have been linked to inhibiting specific pathways involved in cancer cell proliferation. For instance, compounds similar to this compound have shown activity against BRAF(V600E), a common mutation in melanoma, indicating their potential as anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological efficacy. Research has demonstrated that modifications in the pyrazole ring can significantly influence its biological activity. For example, the introduction of trifluoromethyl groups enhances lipophilicity and may improve cellular uptake and bioavailability .
Case Studies
-
Inhibition of MAO-B:
A study highlighted the compound's role as a selective inhibitor of monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases like Parkinson's. The compound showed promising results in enhancing memory retention in rodent models through behavioral assessments . -
Antioxidant Properties:
Another investigation focused on the antioxidant capacity of similar pyrazole derivatives, revealing their ability to scavenge free radicals and reduce oxidative stress in cellular models. This suggests potential applications in treating oxidative stress-related conditions .
Properties
IUPAC Name |
N-methyl-1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3/c1-11-4-5-3-6(7(8,9)10)13(2)12-5/h3,11H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQDKEUQLBZFHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN(C(=C1)C(F)(F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501184149 | |
Record name | 1H-Pyrazole-3-methanamine, N,1-dimethyl-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501184149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345510-63-5 | |
Record name | 1H-Pyrazole-3-methanamine, N,1-dimethyl-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1345510-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-3-methanamine, N,1-dimethyl-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501184149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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